![molecular formula C15H15ClN6 B2710052 4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897617-87-7](/img/structure/B2710052.png)
4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
“4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their biological importance and have been synthesized for their in vitro cytotoxic activity against various cancer cell lines . They have shown inhibitory activity in the micromolar range .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . The synthetic approach aims to incorporate various substituents at N-1 and C-6 positions of the pyrazolo[3,4-d]pyrimidine ring . The compounds are usually confirmed by physicochemical properties and spectral data .Molecular Structure Analysis
The molecular structure of “4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine” is likely to be similar to other pyrazolo[3,4-d]pyrimidine derivatives. These structures exhibit promising pharmacological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . The reactions are usually confirmed by elemental analysis and spectral data .Scientific Research Applications
Potentiation by Inhibition of Drug Degradation
Research has shown that the inhibition of metabolic degradation through the administration of xanthine oxidase inhibitors, including compounds similar to 4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine, results in potentiation of certain drugs. This effect has been demonstrated in trials against adenocarcinoma and in the inhibition of the immune response, suggesting a potential application in enhancing the efficacy of chemotherapy and immunosuppressive treatments (Elion et al., 1963).
Anticancer and Antimicrobial Activities
Novel compounds containing the pyrazolo[3,4-d]pyrimidine structure have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies suggest that modifications of the core structure can lead to compounds with significant biological activity, offering a pathway for the development of new therapeutic agents (Riyadh, 2011), (Abdelghani et al., 2017).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of derivatives of pyrazolo[3,4-d]pyrimidine have been conducted to understand their chemical properties better and to explore their potential applications. This research provides valuable insights into the design of compounds with desired biological or chemical properties (Lu Jiu-fu et al., 2015).
Development of Fluorescent Probes
The strategic synthesis of pyrazolo[1,5-a]pyrimidines has been explored for the preparation of novel functional fluorophores. These compounds exhibit significant fluorescence properties, making them potential candidates for use as fluorescent probes in biological and environmental applications (Castillo et al., 2018).
Antiproliferative and Proapoptotic Agents
Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent antiproliferative and proapoptotic agents, particularly effective against specific cancer cell lines. Their mechanism of action includes the inhibition of c-Src phosphorylation, a critical pathway in cancer cell growth and survival. This highlights the potential of these compounds in cancer therapy (Carraro et al., 2006).
Future Directions
The future directions for research on “4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds could involve further exploration of their biological activities, particularly their anticancer properties . Additionally, more research could be done to fully understand their mechanism of action .
properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-methyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-3-8-17-15-20-13(12-9-18-22(2)14(12)21-15)19-11-6-4-10(16)5-7-11/h3-7,9H,1,8H2,2H3,(H2,17,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFYSPVCHGGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-allyl-N4-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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